Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate

Organic Synthesis Cross-Coupling Medicinal Chemistry

Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate (CAS 1597882-11-5) delivers orthogonal 7-Br and 1-Cl handles inaccessible in mono-halogenated analogs, enabling stepwise Suzuki-Miyaura and Buchwald-Hartwig couplings. This regioselective dual functionalization accelerates SAR around the isoquinoline core—validated in PARP-1 and BTK inhibitor programs—while the methyl ester offers a direct bioisostere or hydrolysis anchor. For OLED/OFET applications, sequential coupling permits precise tuning of frontier orbital energies. Unlike simpler esters, this privileged intermediate supports fragment-based screening via anomalous scattering from two distinct heavy atoms. Choose this compound when synthetic versatility, metabolic stability tuning, and unambiguous crystallographic binding assignment are non-negotiable.

Molecular Formula C11H7BrClNO2
Molecular Weight 300.53 g/mol
Cat. No. B7977172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-1-chloroisoquinoline-3-carboxylate
Molecular FormulaC11H7BrClNO2
Molecular Weight300.53 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C2C=C(C=CC2=C1)Br)Cl
InChIInChI=1S/C11H7BrClNO2/c1-16-11(15)9-4-6-2-3-7(12)5-8(6)10(13)14-9/h2-5H,1H3
InChIKeyWCIFQVKAIFTSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromo-1-Chloroisoquinoline-3-Carboxylate: Core Properties and Scientific Identity


Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate (CAS: 1597882-11-5) is a halogenated heteroaromatic building block within the isoquinoline carboxylate class. Its molecular formula is C11H7BrClNO2 with a molecular weight of 300.54 g/mol . Predicted physical properties include a boiling point of 436.1±40.0 °C . Structurally, the molecule features a 7-bromo and a 1-chloro substitution on the isoquinoline ring, combined with a methyl carboxylate ester at the 3-position. This unique arrangement of functional handles differentiates it from simpler mono-halogenated or non-ester analogs, enabling distinct synthetic utility in medicinal chemistry and materials science.

Why Generic Isoquinoline Carboxylates Cannot Replace Methyl 7-Bromo-1-Chloroisoquinoline-3-Carboxylate


Substituting a general isoquinoline-3-carboxylate for this specific analog overlooks critical differences in synthetic reactivity and potential biological target engagement. The presence of both 7-bromo and 1-chloro groups provides orthogonal cross-coupling handles—a feature absent in mono-halogenated comparators such as methyl 7-bromoisoquinoline-3-carboxylate (CAS 1824333-73-4) or methyl 1-chloroisoquinoline-3-carboxylate (CAS 349552-70-1) [1]. This dual functionalization enables sequential and regioselective modifications, expanding accessible chemical space for structure-activity relationship (SAR) studies [2]. Furthermore, the halogen substitution pattern influences electronic properties and metabolic stability, which are not replicated by alternative regioisomers or esters . Consequently, using a generic substitute may compromise the efficiency and fidelity of downstream synthetic transformations, particularly in multi-step medicinal chemistry workflows where precise structural features are essential.

Quantitative Differentiation of Methyl 7-Bromo-1-Chloroisoquinoline-3-Carboxylate: A Comparative Evidence Guide


Dual Halogenation vs. Mono-Halogenated Analogs: Suzuki-Miyaura Coupling Versatility

The target compound possesses two distinct halogen sites (7-Br and 1-Cl), whereas common comparators like 7-bromo-1-chloroisoquinoline (CAS 215453-51-3) lack the carboxylate group, and methyl 7-bromoisoquinoline-3-carboxylate (CAS 1824333-73-4) lack the 1-chloro group. The 7-bromo group is a known substrate for palladium-Tedicyp catalyzed Suzuki coupling, while the 1-chloro group can undergo orthogonal nucleophilic aromatic substitution or Buchwald-Hartwig amination . This dual functionality enables sequential diversification of the isoquinoline core, a capability not available with mono-halogenated alternatives.

Organic Synthesis Cross-Coupling Medicinal Chemistry

CYP1A2 Inhibition Potential: Comparative Assessment of Cytochrome P450 Engagement

While direct IC50 data for the target compound is not publicly available, structurally related 7-bromo-1-chloroisoquinoline derivatives have demonstrated CYP1A2 inhibition with an IC50 of 20,000 nM in human liver microsomes [1]. The presence of the methyl carboxylate ester at the 3-position may modulate this inhibitory activity compared to the unsubstituted 7-bromo-1-chloroisoquinoline (CAS 215453-51-3). This potential for CYP1A2 inhibition is a key differentiation from non-halogenated or differently substituted isoquinoline carboxylates, which may exhibit distinct metabolic liabilities.

Drug Metabolism Enzyme Inhibition Pharmacology

Boiling Point Prediction: Impact on Purification and Handling

The predicted boiling point of methyl 7-bromo-1-chloroisoquinoline-3-carboxylate is 436.1±40.0 °C . In contrast, the predicted boiling point of methyl 7-bromoisoquinoline-3-carboxylate (CAS 1824333-73-4) is 397.4±22.0 °C [1]. The approximately 39 °C higher boiling point for the target compound suggests reduced volatility and potentially altered chromatographic behavior, which may impact purification and handling in both laboratory and scale-up settings.

Physical Chemistry Process Development Analytical Chemistry

Molecular Weight and Its Implication for Compound Permeability

The molecular weight of methyl 7-bromo-1-chloroisoquinoline-3-carboxylate is 300.54 g/mol . This is higher than several close analogs: methyl 1-chloroisoquinoline-3-carboxylate (221.64 g/mol) and methyl 7-bromoisoquinoline-3-carboxylate (266.09 g/mol) [1]. The increased molecular weight may influence passive diffusion rates across biological membranes, as predicted by Lipinski's Rule of Five. For medicinal chemists, this weight difference can guide optimization of lead compounds for improved oral bioavailability.

Drug Design Physicochemical Properties ADME

Ester Functionality vs. Carboxylic Acid: Synthetic Utility and Solubility Profile

The methyl ester at the 3-position distinguishes this compound from its carboxylic acid counterpart, 7-bromoisoquinoline-3-carboxylic acid (CAS 660830-63-7). The ester is expected to enhance solubility in organic solvents, facilitating common synthetic manipulations such as column chromatography and liquid-liquid extraction . Additionally, the ester serves as a latent acid, allowing for in situ hydrolysis or conversion to amides, thereby providing a versatile handle for late-stage functionalization. While direct solubility data for the target compound is sparse, the methyl ester of a closely related compound, methyl 1-chloroisoquinoline-3-carboxylate, exhibits a calculated aqueous solubility of 0.24 g/L at 25°C , providing a baseline for expected behavior.

Organic Synthesis Prodrug Design Solubility

Optimal Use Cases for Methyl 7-Bromo-1-Chloroisoquinoline-3-Carboxylate in Research and Development


Sequential Diversification in Medicinal Chemistry for Kinase Inhibitor Lead Optimization

In medicinal chemistry programs targeting kinases, the compound's dual halogenation enables stepwise Suzuki-Miyaura and Buchwald-Hartwig couplings to install diverse aryl and amine groups, respectively . This allows rapid exploration of structure-activity relationships (SAR) around the isoquinoline core, as demonstrated in the synthesis of PARP-1 inhibitors and Bruton's tyrosine kinase (BTK) inhibitor analogs . The methyl ester can be subsequently hydrolyzed to the corresponding carboxylic acid for further derivatization or used directly as a bioisostere. This sequential functionalization is not possible with mono-halogenated isoquinoline carboxylates, making the target compound a privileged intermediate for generating focused libraries of potential therapeutic candidates.

Development of Novel Organic Electronic Materials via Regioselective Cross-Coupling

The compound serves as a key building block for the synthesis of extended π-conjugated systems used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The 7-bromo group can be selectively coupled with thiophene- or phenyl-based boronic acids, while the 1-chloro group remains intact for subsequent modification or acts as an electron-withdrawing substituent to tune the frontier molecular orbital energies . This regioselective functionalization allows precise control over the electronic properties of the final material, a critical requirement for optimizing device performance and efficiency.

Synthesis of Halogen-Enriched Isoquinoline Libraries for Fragment-Based Drug Discovery

The presence of both bromine and chlorine atoms provides two distinct heavy atoms for X-ray crystallography and anomalous scattering techniques [1]. This makes the compound an ideal candidate for generating fragment libraries aimed at soaking experiments for protein-ligand complex determination. Unlike simpler mono-halogenated fragments, the dual halogenation and ester functionality offer multiple vectors for growing the fragment into a high-affinity lead, while the heavy atoms facilitate unambiguous assignment of binding orientation in electron density maps.

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